Benzenamine, 2-(3-pyridinylethynyl)-
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Overview
Description
Benzenamine, 2-(3-pyridinylethynyl)- is an organic compound that features a benzenamine (aniline) core with a 2-(3-pyridinylethynyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(3-pyridinylethynyl)- typically involves the coupling of a benzenamine derivative with a 3-pyridinylethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzenamine, 2-(3-pyridinylethynyl)- can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s reactivity and properties.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Benzenamine, 2-(3-pyridinylethynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which Benzenamine, 2-(3-pyridinylethynyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Benzenamine (Aniline): A simpler structure without the pyridinylethynyl group.
Pyridine: Lacks the benzenamine core but shares the pyridine ring.
Phenylacetylene: Contains a phenyl group with an ethynyl substituent but lacks the amine group.
Uniqueness: Benzenamine, 2-(3-pyridinylethynyl)- is unique due to the combination of the benzenamine core and the pyridinylethynyl group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2-pyridin-3-ylethynyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11/h1-6,9-10H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCWHKDTLOWDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464347 |
Source
|
Record name | Benzenamine, 2-(3-pyridinylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124643-40-9 |
Source
|
Record name | Benzenamine, 2-(3-pyridinylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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